molecular formula C22H22O7 B166479 Salvipholin CAS No. 126724-98-9

Salvipholin

Cat. No. B166479
M. Wt: 398.4 g/mol
InChI Key: AVKKLSULAQTUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salvipholin is a bicyclic diterpenoid of the clerodane series . It has a molecular formula of C22H22O7 and a molecular weight of 398.41 . It appears as a solid powder .


Molecular Structure Analysis

The molecular structure of Salvipholin can be analyzed using various techniques such as mass spectrometry . Mass spectrometry is extensively used for the analysis of molecular structures of unknown compounds in the gas phase .


Physical And Chemical Properties Analysis

Salvipholin has a melting point of over 150 °C . It is soluble in chloroform and DMSO . The InChI key is AVKKLSULAQTUAJ-UHFFFAOYSA-N .

Scientific Research Applications

1. Impact on Carbohydrate and Lipid Metabolism Salvipholin has shown positive effects on carbohydrate-lipid metabolism in the liver and blood serum of animals. In studies involving rats with alloxan diabetes, salvipholin significantly decreased glucose, free fat acids, triglycerides, and lysophospholipids levels in the liver and blood serum, indicating its potential for managing diabetic conditions by restoring phospholipid spectra disturbed under insulin deficiency (Khushbaktova et al., 1992).

2. Antioxidant Properties Salvipholin is also noted for its significant antioxidant properties. Studies on Salvia viridis L., which contains salvipholin, demonstrated high antioxidant activity, suggesting its potential use in dietary applications to reduce oxidative stress (Grzegorczyk-Karolak & Kiss, 2018).

3. Enzyme Inhibition and Phytochemical Content Salvipholin exhibits enzyme inhibition properties, particularly against acetylcholinesterase, α-amylase, butyrylcholinesterase, and α-glycosidase enzymes. This suggests its potential in managing carbohydrate metabolism or cholinergic pathways. Its role in phytochemical content, including salvigenin, fumaric acid, and quercetagetin-3.6-dimethylether, highlights its significance in metabolic and neurological health (Bursal et al., 2019).

4. Neuroprotective and Antimicrobial Effects Salvipholin shows potential in treating neurodegenerative conditions. Studies on Buddleja salviifolia, containing salvipholin, have indicated its efficacy in treating eye infections and neurodegenerative diseases. The antimicrobial and acetylcholinesterase inhibitory activities of salvipholin compounds support its use in ethnopharmacology (Pendota et al., 2013).

5. Role in Cardiovascular and Nervous System Health Salvipholin has been researched for its effects on the integrity of the blood-spinal cord barrier and neurological function. It is involved in pathways like the miR-101/Cul3/Nrf2/HO-1 signaling pathway, indicating its potential in treating spinal cord injuries and improving neurological recovery (Yu et al., 2017).

6. Cancer Treatment Potential Salvipholin exhibits cytotoxic effects on various forms of cancer cells, including colon adenocarcinoma, breast adenocarcinoma, and glioblastoma. It also shows promise in the treatment of diabetes and protection against oxidative stress, indicating its therapeutic potential in modern medicine for diverse human disorders, including cancer (Patel, 2021).

7. Impact on Diabetic Albuminuria Research on salidroside, related to salvipholin, has demonstrated its effectiveness in reducing albumin transcytosis across glomerular endothelial cells. This suggests its role in alleviating diabetic albuminuria by influencing mitochondrial function in cardiomyocytes (Wu et al., 2016).

properties

IUPAC Name

[5'-(furan-3-yl)-8-methyl-3,9-dioxospiro[1,6a,8,10-tetrahydrobenzo[d][2]benzofuran-7,3'-oxolane]-2'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-12-16(24)8-21-11-27-19(25)15(21)4-3-5-18(21)22(12)9-17(14-6-7-26-10-14)29-20(22)28-13(2)23/h3-7,10,12,17-18,20H,8-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKKLSULAQTUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CC23COC(=O)C2=CC=CC3C14CC(OC4OC(=O)C)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40925687
Record name 5'-(Furan-3-yl)-8-methyl-3,9-dioxo-3,6a,9,10-tetrahydro-1H,8H-spiro[naphtho[1,8a-c]furan-7,3'-oxolan]-2'-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salvipholin

CAS RN

126724-98-9
Record name Salvipholin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126724989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-(Furan-3-yl)-8-methyl-3,9-dioxo-3,6a,9,10-tetrahydro-1H,8H-spiro[naphtho[1,8a-c]furan-7,3'-oxolan]-2'-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
ZA Khushbaktova, MA Tashmukhamedova… - Ukrainskii …, 1992 - europepmc.org
Peroral administration of salvipholin in a dose of 50 mg/kg to … These changes are closely related to salvipholin-promoted … The possible mechanism of the salvipholin action is analyzed…
Number of citations: 3 europepmc.org
PE Aba, IU Asuzu - Indian Journal of Natural Products and …, 2018 - op.niscpr.res.in
… Salvipholin has demonstrated anti-diabetic activity through stability of insulin secretion136. In an earlier diterpenes- Icacenone, Icacinol, Humirianthenolide, 17-hydroxy-icacinol …
Number of citations: 79 op.niscpr.res.in
GA SHAKHMUROVA - THEORETICAL & APPLIED SCIENCE …, 2022 - elibrary.ru
In this work, it is shown that the effect of anti-inflammatory activity in some natural compounds can have an inhibitory effect on the exudative phase of inflammation similar to diclofenac-…
Number of citations: 0 elibrary.ru
T Kaur, D Upadhyay, K Rani, CG Shashank… - … - researchgate.net
Diabetes mellitus is increasingly a widespread metabolic disease that poses significant threats to global public health. Despite various strategies are in place to minimize the …
Number of citations: 0 www.researchgate.net
PM Komiljonovich, AM Islamovich… - European science …, 2015 - cyberleninka.ru
The influence of diterpenoid salvifolin on mitochondrial function was investigated. It was shown that in streptozotocin-induced diabetes damaged functional systems of rat liver …
Number of citations: 1 cyberleninka.ru
VN Syrov, MA Tashmukhamedova… - Ukrainskii …, 1992 - europepmc.org
Phytoecdysteroids: ecdysterone and turkesterone, introduced orally to male rats with the body mass 180-120 g in a dose of 5 mg/l kg of mass and nerobol in a dose of 10 mg per 1 kg of …
Number of citations: 18 europepmc.org
TV Morugova, EG Davletov - Eksperimental'naia i Klinicheskaia …, 1998 - europepmc.org
The metabolic affects of anapriline, captopril, and clophelin were studied in the blood and liver homogenates ex vivo and in vitro in experiments on intact rats and rats with alloxan …
Number of citations: 2 europepmc.org
TN Pogorelova, TS Dluzhevskaia… - Problemy …, 1987 - europepmc.org
The blood serum, liver, cerebral and pancreatic tissues of 250 rats aged 1 to 1.5 mos. were investigated. Alloxan diabetes caused profound changes in the lipid composition of various …
Number of citations: 2 europepmc.org
F BAHNER… - Zeitschrift fur die Gesamte …, 1952 - europepmc.org
… [Effect of salvipholin on the carbohydrate and lipid metabolism in the rat liver in alloxan diabetes]. …
Number of citations: 2 europepmc.org
MK Pozilov, MI Asrarov, GU Urmanova, KA Eshbakova
Number of citations: 0

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